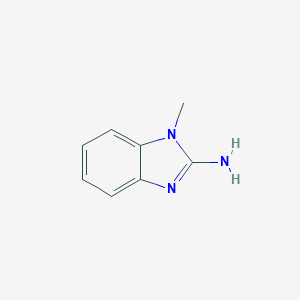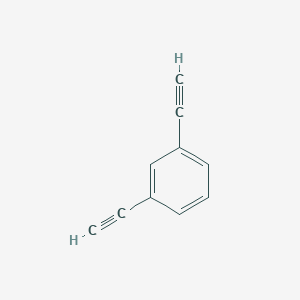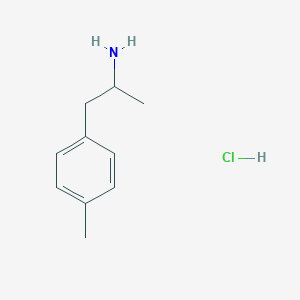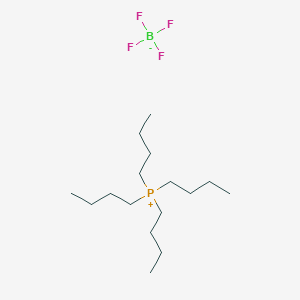![molecular formula C21H14N2O2 B158408 Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- CAS No. 10228-01-0](/img/structure/B158408.png)
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that belongs to the family of quinacridone derivatives. It has been widely studied for its potential applications in various fields, including material science, biology, and medicine.
Mécanisme D'action
The mechanism of action of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- varies depending on its application. In cancer cells, it inhibits topoisomerase II activity, leading to DNA damage and cell death. In malaria parasites, it disrupts the heme detoxification pathway, leading to the accumulation of toxic heme and parasite death. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides, which are believed to play a key role in the development of the disease.
Effets Biochimiques Et Physiologiques
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In malaria parasites, it disrupts the heme detoxification pathway and inhibits parasite growth. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- in lab experiments include its high potency and selectivity, its fluorescent properties, and its potential as a drug candidate. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the research on Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-. These include the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as optoelectronics and catalysis, the investigation of its mechanism of action in more detail, and the evaluation of its safety and efficacy as a drug candidate in clinical trials.
In conclusion, Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that has been widely studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.
Méthodes De Synthèse
The synthesis of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- involves several steps, including the condensation of 2-aminobenzoic acid with 2-nitrobenzaldehyde, reduction of the resulting nitro compound, cyclization of the intermediate, and oxidation of the final product. The yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been extensively investigated for its potential applications in various fields. In material science, it has been used as a fluorescent dye for imaging and sensing applications. In biology, it has been studied as a potential anticancer agent, as it can induce apoptosis in cancer cells by inhibiting topoisomerase II activity. In medicine, it has been evaluated as a potential drug candidate for the treatment of various diseases, including malaria, tuberculosis, and Alzheimer's disease.
Propriétés
Numéro CAS |
10228-01-0 |
|---|---|
Nom du produit |
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- |
Formule moléculaire |
C21H14N2O2 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C21H14N2O2/c1-11-6-7-17-13(8-11)21(25)15-10-18-14(9-19(15)23-17)20(24)12-4-2-3-5-16(12)22-18/h2-10H,1H3,(H,22,24)(H,23,25) |
Clé InChI |
MHNYFZUKHPYYCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
Autres numéros CAS |
10228-01-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



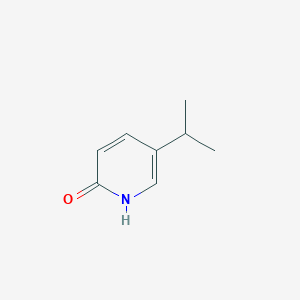
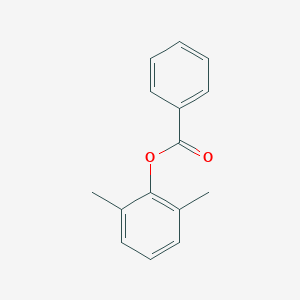
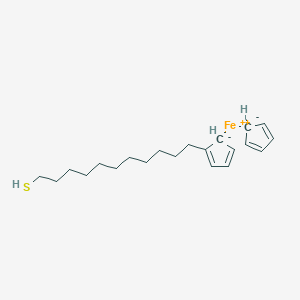
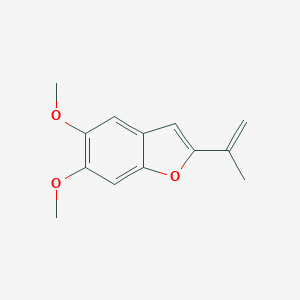
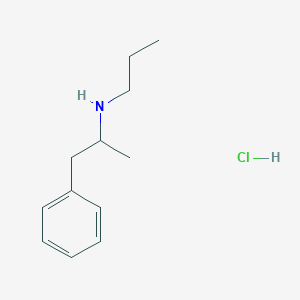
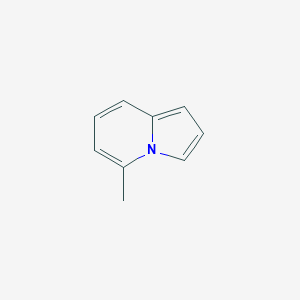
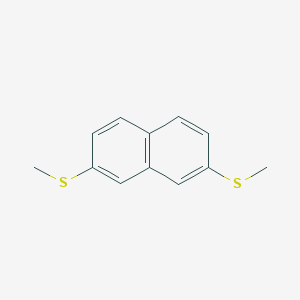
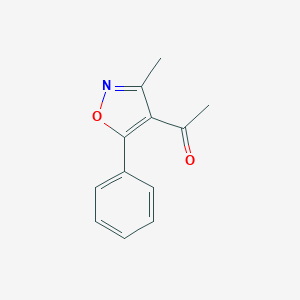

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
